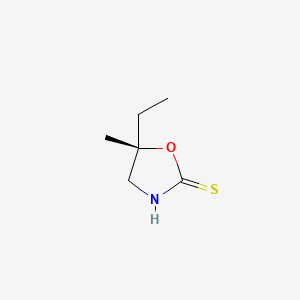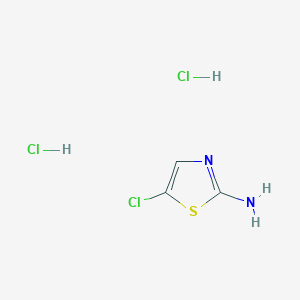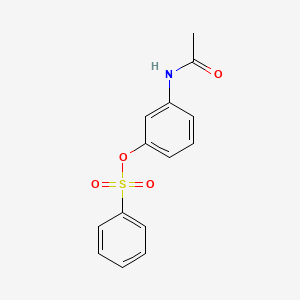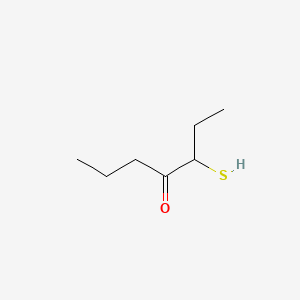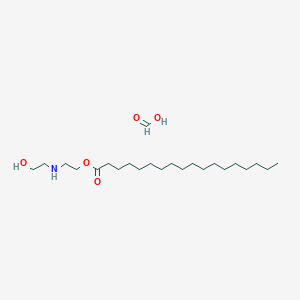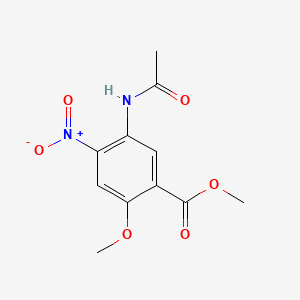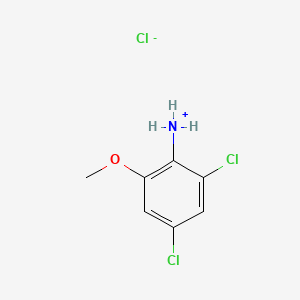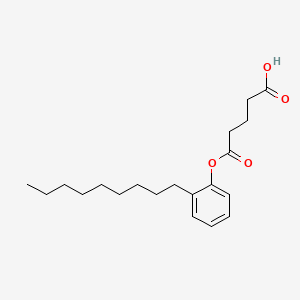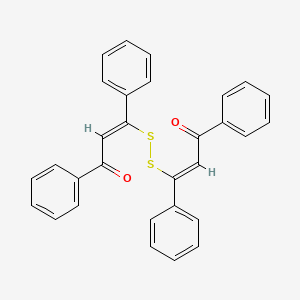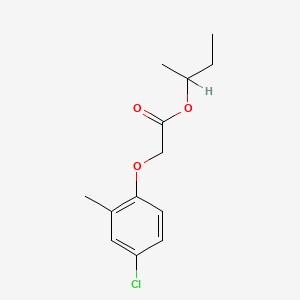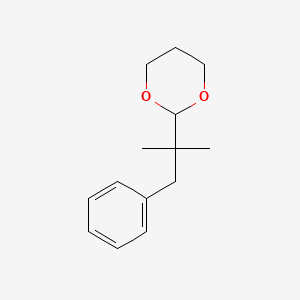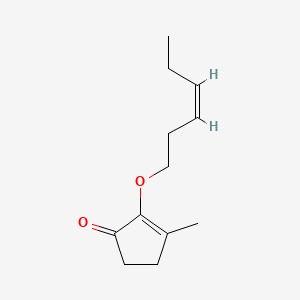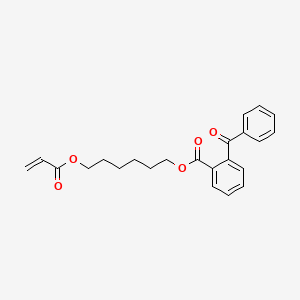
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol is an organic compound characterized by its unique structure, which includes a double bond and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the hydroxyl groups, followed by selective oxidation and reduction steps to achieve the desired configuration and double bond placement.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond into a single bond, yielding saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride can replace hydroxyl groups with chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(S-(E))-3,7-Dimethyloct-2-en-1,6,7-triol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine mögliche Rolle in biochemischen Stoffwechselwegen und als Baustein für biologisch aktive Verbindungen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antioxidative Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten funktionellen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Mechanismus, durch den (S-(E))-3,7-Dimethyloct-2-en-1,6,7-triol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und so ihre Aktivität beeinflussen. Die Doppelbindung kann an Elektronentransferreaktionen teilnehmen und so Redoxzustände und Signalwege beeinflussen.
Ähnliche Verbindungen:
(R-(E))-3,7-Dimethyloct-2-en-1,6,7-triol: Ähnliche Struktur, aber unterschiedliche Stereochemie.
3,7-Dimethyloctan-1,6,7-triol: Fehlt die Doppelbindung, was zu unterschiedlichen chemischen Eigenschaften führt.
3,7-Dimethyloct-2-en-1,6-diol: Fehlt eine Hydroxylgruppe, was sich auf die Reaktivität und die Anwendungen auswirkt.
Dieser umfassende Überblick unterstreicht die Bedeutung von (S-(E))-3,7-Dimethyloct-2-en-1,6,7-triol in verschiedenen wissenschaftlichen und industriellen Kontexten. Seine einzigartige Struktur und Reaktivität machen ihn zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.
Wirkmechanismus
The mechanism by which (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(R-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol: Similar structure but different stereochemistry.
3,7-Dimethyloctane-1,6,7-triol: Lacks the double bond, resulting in different chemical properties.
3,7-Dimethyloct-2-ene-1,6-diol: Lacks one hydroxyl group, affecting its reactivity and applications.
This comprehensive overview highlights the significance of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63955-78-2 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(E,6S)-3,7-dimethyloct-2-ene-1,6,7-triol |
InChI |
InChI=1S/C10H20O3/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,11-13H,4-5,7H2,1-3H3/b8-6+/t9-/m0/s1 |
InChI-Schlüssel |
FBAPOIPDUVYEKZ-ORZBULNSSA-N |
Isomerische SMILES |
C/C(=C\CO)/CC[C@@H](C(C)(C)O)O |
Kanonische SMILES |
CC(=CCO)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


